2-(2-Isopropylphenoxy)ethanol 2-(2-Isopropylphenoxy)ethanol
Brand Name: Vulcanchem
CAS No.: 78014-31-0
VCID: VC2319118
InChI: InChI=1S/C11H16O2/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9,12H,7-8H2,1-2H3
SMILES: CC(C)C1=CC=CC=C1OCCO
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

2-(2-Isopropylphenoxy)ethanol

CAS No.: 78014-31-0

Cat. No.: VC2319118

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Isopropylphenoxy)ethanol - 78014-31-0

Specification

CAS No. 78014-31-0
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 2-(2-propan-2-ylphenoxy)ethanol
Standard InChI InChI=1S/C11H16O2/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9,12H,7-8H2,1-2H3
Standard InChI Key HGYJADMDWCVAIY-UHFFFAOYSA-N
SMILES CC(C)C1=CC=CC=C1OCCO
Canonical SMILES CC(C)C1=CC=CC=C1OCCO

Introduction

Chemical Structure and Properties

2-(2-Isopropylphenoxy)ethanol is an organic compound characterized by a phenoxy group with an isopropyl substituent at the ortho (2-) position, connected to an ethanol moiety. This specific structural arrangement differentiates it from similar compounds such as 2-(4-Isopropylphenoxy)ethanol, where the isopropyl group occupies the para (4-) position.

Physical Properties

The physical properties of 2-(2-Isopropylphenoxy)ethanol are influenced by its molecular structure, particularly the position of the isopropyl group. The ortho positioning of the isopropyl group creates unique steric effects that impact the compound's behavior in various environments. While specific experimental data for this exact compound is limited in the provided search results, we can reasonably predict several key physical properties based on its structure:

PropertyExpected ValueBasis for Estimation
Molecular FormulaC₁₁H₁₆O₂Based on structural composition
Molecular WeightApproximately 180.24 g/molCalculated from atomic weights
Physical StateLiquid at room temperatureBased on similar phenoxyethanol derivatives
SolubilityPartially soluble in water; highly soluble in organic solventsBased on polar hydroxyl group and nonpolar aromatic/isopropyl components
Boiling PointExpected to be >200°CEstimated from similar compounds with comparable molecular weight

Chemical Reactivity

The chemical behavior of 2-(2-Isopropylphenoxy)ethanol is dictated by its functional groups:

  • The hydroxyl group (-OH) can participate in typical alcohol reactions including oxidation, esterification, and hydrogen bonding.

  • The phenoxy ether linkage (-O-) provides stability while remaining susceptible to cleavage under strong acidic conditions.

  • The isopropyl group at the ortho position likely creates steric hindrance that may influence reaction rates and accessibility.

Synthesis Methods

The synthesis of 2-(2-Isopropylphenoxy)ethanol would typically involve reaction pathways similar to those used for related phenoxyethanol derivatives, with specific attention to the ortho-isopropyl positioning.

Williamson Ether Synthesis

A likely synthetic approach would involve the reaction of 2-isopropylphenol with a suitable ethanol derivative:

  • Deprotonation of 2-isopropylphenol using a strong base (e.g., sodium hydroxide or potassium carbonate)

  • Nucleophilic substitution with 2-chloroethanol or 2-bromoethanol

  • Purification of the resulting 2-(2-isopropylphenoxy)ethanol

Ethylene Oxide Route

Another potential synthetic pathway would involve:

  • Reaction of 2-isopropylphenol with ethylene oxide under basic conditions

  • The nucleophilic phenoxide ion attacks the ethylene oxide, resulting in ring-opening

  • Formation of the desired 2-(2-isopropylphenoxy)ethanol product

Similar reaction conditions to those used for related compounds might be applicable, such as using catalysts like trimethyl borate and hydrogen fluoride as seen in the synthesis of other alkoxy ethanols.

Structure-Activity Relationships

The positioning of the isopropyl group at the ortho position rather than the para position (as in 2-(4-isopropylphenoxy)ethanol) is likely to result in distinct differences in chemical behavior and biological activity.

Steric Considerations

The ortho-positioned isopropyl group creates steric hindrance near the phenoxy oxygen, which may:

  • Alter the reaction kinetics of transformations involving the phenoxy group

  • Influence the spatial arrangement and conformational flexibility of the molecule

  • Affect binding interactions with potential biological targets

Electronic Effects

The ortho-isopropyl group also exerts electronic effects that differ from para-substitution:

  • Inductive effects: The electron-donating isopropyl group affects electron density distribution

  • Resonance effects: Ortho-positioning influences the resonance stabilization differently than para-positioning

  • These combined effects impact reactivity patterns and stability

Comparative Analysis

While specific experimental data comparing 2-(2-Isopropylphenoxy)ethanol with its structural isomers is limited in the available search results, theoretical considerations suggest several key differences:

Property2-(2-Isopropylphenoxy)ethanol2-(4-Isopropylphenoxy)ethanolSignificance
Molecular ShapeLess linear due to ortho substitutionMore linear configurationImpacts packing, solubility, and intermolecular interactions
Hydrogen BondingPotentially affected by steric hindranceLess hindered hydrogen bondingInfluences solubility and boiling point
Reactivity of Hydroxyl GroupMay be influenced by proximity to isopropyl groupLess influenced by isopropyl groupAffects reaction rates in alcohol transformations
Biological ActivityLikely distinct profile due to shape differencesDifferent biological interaction profileImportant for potential pharmaceutical applications

Chemical Reactions

2-(2-Isopropylphenoxy)ethanol would be expected to participate in various chemical reactions typical of alcohols and aromatic ethers:

Oxidation Reactions

The primary alcohol group can undergo oxidation to form:

  • The corresponding aldehyde (under controlled conditions)

  • The carboxylic acid (with stronger oxidizing agents)

Esterification

The hydroxyl group can react with carboxylic acids or acid derivatives to form esters:

  • Direct esterification with organic acids under acidic catalysis

  • Reaction with acid chlorides or anhydrides to form esters more rapidly

Etherification

The hydroxyl group can form ethers through reactions with:

  • Alkyl halides under basic conditions

  • Other alcohols via acid-catalyzed condensation

Analytical Methods for Identification

Several analytical techniques would be suitable for identifying and characterizing 2-(2-Isopropylphenoxy)ethanol:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR would show characteristic signals for:

  • The isopropyl methyl groups (likely a doublet)

  • The isopropyl methine proton (likely a septet)

  • The aromatic protons with coupling patterns distinctive of ortho-substitution

  • The ethanol chain protons

13C-NMR would provide additional structural confirmation through carbon signal patterns.

Infrared Spectroscopy

Key IR absorption bands would include:

  • O-H stretching (~3300-3500 cm⁻¹)

  • C-H stretching (both aromatic and aliphatic)

  • C-O stretching for both the alcohol and ether functionalities

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) would be valuable for identification and purity assessment, with characteristic fragmentation patterns in mass spectrometry providing structural confirmation.

Future Research Directions

Several promising areas for future research on 2-(2-Isopropylphenoxy)ethanol include:

  • Development of optimized synthetic routes with improved yields and purity

  • Exploration of structure-activity relationships comparing ortho, meta, and para isopropyl positioning

  • Investigation of potential applications in specialized chemical processes

  • Assessment of environmental persistence and biodegradability

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